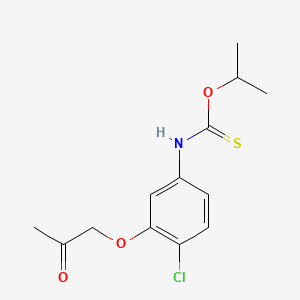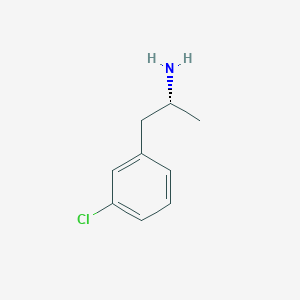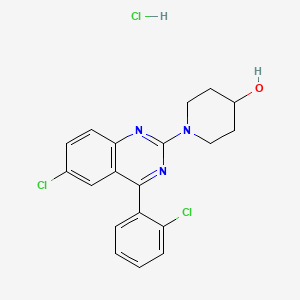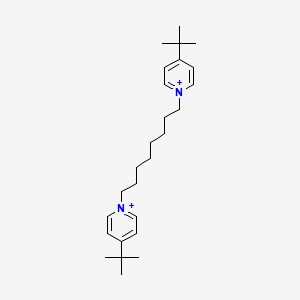
Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C13H16ClNO3S. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a carbamothioic acid group, a chloro-substituted phenyl ring, and an oxopropoxy group, making it a compound of interest for researchers in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-(2-oxopropoxy)phenyl isothiocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also taken into account to minimize the impact of industrial production on the environment.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(2-methylethyl) ester
- Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-ethyl) ester
Uniqueness
Compared to similar compounds, Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester is unique due to its specific ester group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
165549-92-8 |
|---|---|
Molekularformel |
C13H16ClNO3S |
Molekulargewicht |
301.79 g/mol |
IUPAC-Name |
O-propan-2-yl N-[4-chloro-3-(2-oxopropoxy)phenyl]carbamothioate |
InChI |
InChI=1S/C13H16ClNO3S/c1-8(2)18-13(19)15-10-4-5-11(14)12(6-10)17-7-9(3)16/h4-6,8H,7H2,1-3H3,(H,15,19) |
InChI-Schlüssel |
IWCUXTPHFLVGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)












